TTA-A2

Beschreibung

Eigenschaften

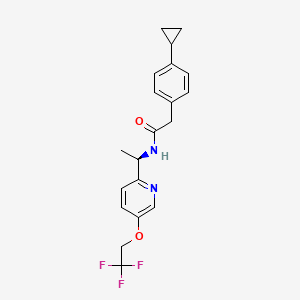

IUPAC Name |

2-(4-cyclopropylphenyl)-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3N2O2/c1-13(18-9-8-17(11-24-18)27-12-20(21,22)23)25-19(26)10-14-2-4-15(5-3-14)16-6-7-16/h2-5,8-9,11,13,16H,6-7,10,12H2,1H3,(H,25,26)/t13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEYDMBNDOVPFJL-CYBMUJFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(C=C1)OCC(F)(F)F)NC(=O)CC2=CC=C(C=C2)C3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=NC=C(C=C1)OCC(F)(F)F)NC(=O)CC2=CC=C(C=C2)C3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of TTA-A2 on Cav3 T-type Calcium Channels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which TTA-A2, a potent and selective antagonist, modulates the function of Cav3 T-type voltage-gated calcium channels. The information presented herein is curated from peer-reviewed scientific literature and is intended to serve as a detailed resource for researchers in pharmacology, neuroscience, and drug development.

Executive Summary

TTA-A2 is a state-dependent antagonist of Cav3 T-type calcium channels, demonstrating high potency and selectivity for all three Cav3 isoforms (Cav3.1, Cav3.2, and Cav3.3). Its mechanism of action is primarily characterized by a preferential interaction with the inactivated state of the channel, leading to a hyperpolarizing shift in the voltage-dependence of steady-state inactivation and a significant slowing of recovery from inactivation. Recent cryo-electron microscopy (cryo-EM) studies have elucidated the structural basis for its inhibitory action, revealing that TTA-A2 acts as a pore blocker. It physically obstructs the ion permeation pathway by lodging itself within the central cavity of the channel's pore domain. This direct occlusion, combined with its state-dependent binding, underpins its efficacy in modulating neuronal excitability, making it a valuable tool for studying the physiological roles of T-type calcium channels and a promising scaffold for the development of therapeutics for neurological disorders such as epilepsy and chronic pain.

Molecular Mechanism of Action

Binding Site and Pore Blockade

Cryo-EM structural analysis of TTA-A2 in complex with the human Cav3.2 channel has provided unprecedented insight into its binding mechanism.[1] TTA-A2 does not bind to an allosteric site on the channel periphery; instead, it acts as a direct pore blocker.[1]

The molecule positions itself within the central cavity of the channel's pore domain, a crucial region for ion conduction.[1] Specifically, TTA-A2 orients itself such that its cyclopropylphenyl-containing head obstructs the ion flow, while its polar tail extends into the fenestration between domain IV of one subunit and domain I of the adjacent subunit (the IV-I fenestration).[1] This dual interaction, with parts of the molecule in the central cavity and the fenestration, provides a structural explanation for its potent inhibitory effect.[1] By physically occupying the ion permeation pathway, TTA-A2 prevents the influx of Ca²⁺ ions that would normally occur upon channel opening.[1]

Figure 1: TTA-A2 Binding Mechanism in Cav3.2 Pore.

State-Dependent Inhibition

A key feature of TTA-A2's mechanism is its state-dependent inhibition, meaning its binding affinity and inhibitory potency are significantly influenced by the conformational state of the Cav3 channel (resting, open, or inactivated). TTA-A2 exhibits a much higher potency for channels in the inactivated state compared to the resting (closed) state.[2][3][4][5]

This is demonstrated by the dramatic difference in its half-maximal inhibitory concentration (IC₅₀) at different membrane holding potentials. At more depolarized holding potentials (e.g., -75 mV or -80 mV), where a larger fraction of channels are in the inactivated state, TTA-A2 is significantly more potent than at hyperpolarized potentials (e.g., -100 mV or -110 mV), where channels predominantly reside in the resting state.[4][5][6][7] This preferential binding to and stabilization of the inactivated state is a cornerstone of its mechanism.[2]

Effects on Channel Gating Properties

TTA-A2's interaction with Cav3 channels leads to distinct alterations in their gating kinetics:

-

Steady-State Inactivation: TTA-A2 induces a significant concentration-dependent hyperpolarizing (leftward) shift in the voltage-dependence of steady-state inactivation.[2][8] This indicates that the drug stabilizes the inactivated state, making it easier for channels to enter this non-conducting state at more negative membrane potentials.[2][8]

-

Recovery from Inactivation: The antagonist markedly slows the rate of recovery from inactivation.[2][8][9] This prolonged recovery time means that once inhibited by TTA-A2, the channels are less available to open in response to subsequent depolarizing stimuli, which is particularly relevant for neurons firing at higher frequencies.

-

Activation: In contrast to its profound effects on inactivation, TTA-A2 does not significantly alter the voltage-dependence of channel activation.[8][10] This suggests that TTA-A2 does not interfere with the initial opening of the channel in response to membrane depolarization but rather traps the channel in an inactivated, blocked state.

-

Use-Dependence: The inhibition of Cav3 channels by TTA-A2 is use-dependent, meaning that the degree of block increases with repetitive stimulation (e.g., at 3 Hz).[2][9] This is a direct consequence of its slow recovery from inactivation and preferential binding to the inactivated state, which is more frequently populated during trains of depolarizations.

Quantitative Data

The following tables summarize the quantitative parameters of TTA-A2's effects on various Cav3 channel isoforms as determined by electrophysiological studies.

Table 1: Inhibitory Potency (IC₅₀) of TTA-A2 on Cav3 Isoforms

| Channel Isoform | Holding Potential (mV) | IC₅₀ | Cell Type | Reference |

| Cav3.1 (human) | -80 | 89 nM | HEK293 | [3][11] |

| -100 | 4,100 nM (4.1 µM) | HEK293 | [3] | |

| Cav3.2 (human) | -75 | 8.99 nM | HEK293 | [4] |

| -80 | 92 nM | HEK293 | [11] | |

| -110 | 22,600 nM (22.6 µM) | HEK293 | [4] | |

| Cav3.3 (human) | -75 | 30 nM | HEK293 | [6] |

| -110 | 5,400 nM (5.4 µM) | HEK293 | [6] | |

| Native T-type (DRG) | -75 | 22.8 nM | DRG Neurons | [7][12] |

| -100 | 13,500 nM (13.5 µM) | DRG Neurons | [7][12] |

Table 2: Effects of TTA-A2 on Cav3.1 Gating Parameters

| Parameter | Condition | Value | Reference |

| V₀.₅ of Inactivation | Control | -75.9 ± 0.5 mV | [8] |

| 100 nM TTA-A2 | -81.6 ± 0.8 mV | [8] | |

| 1000 nM TTA-A2 | -90.3 ± 1.2 mV | [8] | |

| V₀.₅ of Activation | Control | -40.5 ± 1.2 mV | [8][10] |

| 300 nM TTA-A2 | -43.9 ± 1.9 mV | [8][10] |

Signaling Pathways and Physiological Consequences

The primary role of Cav3 channels is to regulate calcium influx near the resting membrane potential, which in turn modulates neuronal excitability.[8][13] By blocking this Ca²⁺ influx, TTA-A2 directly dampens the processes that rely on Cav3 channel activity, such as the generation of low-threshold spikes and burst firing in neurons.[14]

While Cav3 channels are known to be modulated by various intracellular signaling pathways (e.g., PKA, PKC, CaMKII), there is limited evidence for a specific downstream signaling cascade that is directly and immediately altered by TTA-A2's inhibitory action, beyond the direct consequences of reduced Ca²⁺ entry.[6][8] For instance, in one study, TTA-A2 treatment did not alter the phosphorylation of ERK or the expression of c-Fos in the hippocampus following seizures, suggesting these pathways may not be direct downstream targets in that context.[1]

The principal consequence of TTA-A2 action is the reduction of neuronal excitability. This effect is particularly pronounced in neurons where T-type currents are prominent, such as those in the thalamus, and is the basis for its observed physiological effects, including the suppression of active wake and promotion of slow-wave sleep.[2][4][15]

Figure 2: TTA-A2's Position in Cav3 Channel Signaling.

Experimental Protocols

The characterization of TTA-A2's mechanism of action relies heavily on the whole-cell patch-clamp electrophysiology technique. The following provides a generalized methodology based on published studies.

Cell Preparation and Culture

-

Cell Lines: Human Embryonic Kidney (HEK293) cells are commonly used for heterologous expression of specific human Cav3 isoforms (e.g., Cav3.1, Cav3.2, or Cav3.3). Cells are cultured in standard media (e.g., DMEM supplemented with 10% FBS and antibiotics) and maintained at 37°C in a 5% CO₂ incubator.

-

Transfection: Cells are transiently or stably transfected with plasmids encoding the alpha-1 subunit of the desired Cav3 channel. A co-transfection with a fluorescent marker (e.g., GFP) is often used to identify successfully transfected cells for recording.

-

Primary Neurons: For studying native channels, dorsal root ganglion (DRG) neurons or thalamic neurons are acutely dissociated from rodents.[7][12]

Whole-Cell Patch-Clamp Recording

-

Solutions:

-

External Solution (in mM): Typically contains a charge carrier like BaCl₂ (e.g., 10 mM) or CaCl₂ (e.g., 2 mM) to enhance the recorded current and minimize Ca²⁺-dependent inactivation, along with TEA-Cl (e.g., 135 mM), and HEPES (e.g., 10 mM), adjusted to a pH of ~7.4.

-

Internal (Pipette) Solution (in mM): Typically contains CsCl or Cs-methanesulfonate (e.g., 120-140 mM) to block potassium channels, EGTA (e.g., 10 mM) to chelate intracellular calcium, Mg-ATP (e.g., 4 mM), and HEPES (e.g., 10 mM), adjusted to a pH of ~7.2.

-

-

Recording Procedure:

-

Transfected or primary cells are identified for recording.

-

A glass micropipette with a resistance of 2-5 MΩ is brought into contact with the cell membrane to form a giga-ohm seal.

-

The membrane patch is ruptured to achieve the whole-cell configuration.

-

The cell's membrane potential is clamped at a specific holding potential (e.g., -100 mV).

-

Voltage protocols are applied to elicit T-type currents and study channel gating properties.

-

-

Voltage Protocols:

-

Current-Voltage (I-V) Relationship: From a holding potential of -100 mV, depolarizing steps (e.g., 100 ms duration) are applied in 5 or 10 mV increments (e.g., from -80 mV to +40 mV).

-

Steady-State Inactivation: From a holding potential of -100 mV, a series of 5-10 second conditioning pre-pulses are applied across a range of voltages (e.g., -120 mV to -30 mV) followed by a test pulse to a fixed potential (e.g., -30 mV) to measure the fraction of available channels.

-

Recovery from Inactivation: A paired-pulse protocol is used. Two depolarizing pulses are separated by a variable recovery interval at a hyperpolarized potential (e.g., -100 mV). The current amplitude of the second pulse relative to the first is plotted against the recovery interval.

-

-

Drug Application: TTA-A2 is dissolved in DMSO to create a stock solution and then diluted to the final desired concentrations in the external solution. The drug is applied to the recorded cell via a perfusion system.

Figure 3: Experimental Workflow for TTA-A2 Characterization.

Conclusion

The mechanism of action of TTA-A2 on Cav3 T-type calcium channels is multifaceted and well-characterized. It acts as a potent, state-dependent pore blocker that preferentially binds to and stabilizes the inactivated state of the channel. This leads to a hyperpolarizing shift in steady-state inactivation and a slowing of recovery from inactivation, without significantly affecting channel activation. These properties culminate in a potent, use-dependent inhibition of T-type currents, which effectively reduces neuronal excitability. The detailed structural and functional understanding of TTA-A2's interaction with Cav3 channels provides a solid foundation for its use as a pharmacological tool and for the rational design of next-generation therapeutics targeting T-type channels.

References

- 1. researchgate.net [researchgate.net]

- 2. "FUNCTIONAL MODULATION OF THE CAV3.1 CALCIUM CHANNEL BY ALTERNATIVE SPL" by Ruizhi Wang [scholar.stjohns.edu]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Voltage-Gated T-Type Calcium Channel Modulation by Kinases and Phosphatases: The Old Ones, the New Ones, and the Missing Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Neuronal Cav3 channelopathies: recent progress and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Temporal pattern and synergy influence activity of ERK signaling pathways during L-LTP induction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. stjohns.edu [stjohns.edu]

- 12. researchgate.net [researchgate.net]

- 13. scilit.com [scilit.com]

- 14. Inhibition of Cav3.2 T-type Calcium Channels by Its Intracellular I-II Loop - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro characterization of T-type calcium channel antagonist TTA-A2 and in vivo effects on arousal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacology of TTA-A2: A Technical Guide for Researchers

An in-depth examination of the mechanism of action, selectivity, and physiological effects of the potent T-type calcium channel antagonist, TTA-A2.

Abstract

TTA-A2 is a potent, selective, and orally active antagonist of T-type voltage-gated calcium channels (Cav3).[1][2][3][4][5] It exhibits nanomolar potency for all three Cav3 subtypes (Cav3.1, Cav3.2, and Cav3.3) and displays a high degree of selectivity over other voltage-gated calcium channels and a broad range of other ion channels and receptors.[1][2][6][7] This high selectivity, coupled with its state-dependent mechanism of action, makes TTA-A2 a valuable pharmacological tool for investigating the physiological and pathophysiological roles of T-type calcium channels.[8][9] This technical guide provides a comprehensive overview of the pharmacology of TTA-A2, including its binding affinity, in vitro and in vivo effects, and detailed experimental methodologies.

Mechanism of Action

TTA-A2 functions as a state-dependent antagonist of T-type calcium channels, demonstrating a preferential interaction with the inactivated state of the channel.[8][9] This is evidenced by a hyperpolarized shift in the channel availability curve and a delayed recovery from inactivation in the presence of the compound.[8][9] By stabilizing the inactivated state, TTA-A2 effectively reduces the number of channels available to open upon depolarization, thereby diminishing T-type calcium currents. This voltage-dependent inhibition is a key feature of its pharmacological profile.[8][9]

Quantitative Pharmacological Data

The following tables summarize the in vitro potency and selectivity of TTA-A2 against various ion channels and receptors.

Table 1: Potency of TTA-A2 against T-type Calcium Channel Subtypes

| Target | IC50 (nM) | Holding Potential (mV) | Reference |

| Cav3.1 (α1G) | 89 | -80 | [1][2][6] |

| Cav3.2 (α1H) | 92 | -80 | [1][2][6] |

| Cav3.3 (α1I) | 98 | -80 | [6] |

| Cav3.3 (α1I) | 3.7 µM | -100 | [2] |

| Native T-type Ca2+ current (DRG neurons) | 22.8 | -75 | [10] |

| Native T-type Ca2+ current (DRG neurons) | 13.5 µM | -100 | [10] |

Table 2: Binding Affinity of TTA-A2

| Target | Ki (nM) | Assay Type | Reference |

| Cav3.3 (α1I) | 1.2 | Radioligand Binding Assay | [1][2][7] |

Table 3: Selectivity Profile of TTA-A2

| Target | IC50 | Reference |

| Cav1.2 (L-type) | >30 µM | [1][6] |

| Cav2.1 (P/Q-type) | >30 µM | [1][6] |

| Cav2.2 (N-type) | >30 µM | [1][6] |

| Cav2.3 (R-type) | >30 µM | [1][6] |

| hERG Potassium Channel | >10 µM | [1][2] |

Table 4: Off-Target Screening (Representative)

A comprehensive off-target screening against a panel of receptors and ion channels revealed minimal activity at a concentration of 10 µM, indicating a high degree of selectivity for T-type calcium channels.[11]

| Target | % Inhibition at 10 µM |

| Adenosine A2A | 15 |

| α1A Adrenergic | 12 |

| α2A Adrenergic | -7 |

| β1 Adrenergic | 12 |

| Results showing inhibition <25% are generally not considered significant. |

Experimental Protocols

Whole-Cell Voltage-Clamp Electrophysiology

Objective: To determine the IC50 of TTA-A2 on T-type calcium channels.

Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the human Cav3.1, Cav3.2, or Cav3.3 subunit.[12][13]

Recording Solutions:

-

External Solution (in mM): 160 TEACl, 2 CaCl2, 10 HEPES, pH adjusted to 7.4 with TEAOH.[14]

-

Internal (Pipette) Solution (in mM): 110 CsCl, 10 EGTA, 10 HEPES, 3 Mg-ATP, 0.6 GTP, pH adjusted to 7.2 with CsOH.[14]

Voltage Protocol:

-

Hold the cell membrane at a hyperpolarized potential of -100 mV to ensure channels are in a closed, ready-to-be-activated state.[14][15]

-

Apply a depolarizing step to -30 mV to elicit T-type calcium currents.[14]

-

To assess state-dependence, vary the holding potential (e.g., -80 mV vs. -100 mV).[1][2]

-

After establishing a stable baseline, perfuse the cells with increasing concentrations of TTA-A2.[15]

-

Record the current inhibition at each concentration to generate a dose-response curve and calculate the IC50.[10]

In Vivo Sleep Studies in Rodents

Objective: To evaluate the effect of TTA-A2 on sleep architecture.

Animal Model: C57BL/6 mice or Sprague-Dawley rats.[8][10]

Surgical Implantation:

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Implant electroencephalogram (EEG) and electromyogram (EMG) electrodes for polysomnography recording.[16][17] EEG electrodes are placed over the frontal and occipital cortices, and EMG electrodes are inserted into the nuchal muscles.[11]

Experimental Procedure:

-

Allow the animals to recover from surgery and acclimate to the recording chambers.

-

Record baseline sleep-wake activity for at least 24 hours.[11]

-

Administer TTA-A2 (e.g., 3-10 mg/kg, oral gavage) or vehicle at the beginning of the light or dark phase.[1][10]

-

Record EEG and EMG signals continuously for at least 4 hours post-dosing.[1]

-

Analyze the data to quantify time spent in wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.[10]

Formalin-Induced Nociception Model

Objective: To assess the analgesic properties of TTA-A2.

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.[9][13]

Experimental Procedure:

-

Acclimate the animals to the observation chambers.

-

Administer TTA-A2 (e.g., 10 mg/kg, intraperitoneally) or vehicle.

-

After a predetermined pretreatment time, inject a dilute formalin solution (e.g., 5% in saline, 50 µL) into the plantar surface of the hind paw.[13]

-

Observe the animal's behavior and quantify the time spent licking or flinching the injected paw. The response is typically biphasic: an early, acute phase (0-5 minutes) and a late, inflammatory phase (15-40 minutes).[7][9]

-

Compare the nociceptive behaviors between the TTA-A2 and vehicle-treated groups.

Signaling Pathways and Experimental Workflows

T-type Calcium Channel Signaling Cascade

Blockade of T-type calcium channels by TTA-A2 is hypothesized to modulate downstream signaling pathways that are dependent on calcium influx. In neurons, T-type channels contribute to low-threshold calcium spikes, which can trigger burst firing and influence neuronal excitability.[1][6] This calcium entry can also lead to the activation of various calcium-dependent enzymes and transcription factors, although specific studies directly linking TTA-A2 to the modulation of these pathways are limited.

References

- 1. tandfonline.com [tandfonline.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. TTA-A2 - MedChem Express [bioscience.co.uk]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Neuronal T–type calcium channels: What's new? Iftinca: T–type channel regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TTA-A2 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Regulation of neuronal T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro characterization of T-type calcium channel antagonist TTA-A2 and in vivo effects on arousal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. T-type calcium channel antagonist, TTA-A2 exhibits anti-cancer properties in 3D spheroids of A549, a lung adenocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Technical notes for digital polysomnography recording in sleep medicine practice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. EEG Recording and Analysis for Sleep Research - PMC [pmc.ncbi.nlm.nih.gov]

TTA-A2: A Technical Guide to its Selectivity for T-type Calcium Channels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of TTA-A2, a potent and selective antagonist of T-type (CaV3) calcium channels. TTA-A2 has emerged as a critical pharmacological tool for investigating the physiological and pathophysiological roles of these channels and as a promising scaffold for the development of novel therapeutics for neurological disorders such as epilepsy and sleep disturbances.[1][2][3][4] This document summarizes the quantitative data on its selectivity, details the experimental protocols for its characterization, and visualizes its mechanism of action.

Core Data: Potency and Selectivity of TTA-A2

TTA-A2 exhibits high potency for all three subtypes of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3).[2][4] A key characteristic of TTA-A2's interaction with these channels is its state-dependent inhibition, showing significantly higher potency at more depolarized membrane potentials where the channels are predominantly in the inactivated state.[2][5][6]

T-type Calcium Channel Subtype Selectivity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of TTA-A2 for the three T-type calcium channel subtypes. The data highlights the voltage-dependent nature of the block, a crucial aspect of its pharmacological profile.

| Channel Subtype | Holding Potential | IC50 (nM) | Cell Line | Reference |

| CaV3.1 (α1G) | -80 mV | 89 | HEK-293 | [1][6] |

| -100 mV | 4,100 | HEK-293 | [6] | |

| CaV3.2 (α1H) | -75 mV | 8.99 - 23 (native) | HEK-293 / DRG Neurons | [7][8] |

| -80 mV | 92 | HEK-293 | [1] | |

| -110 mV | 22,600 | HEK-293 | [8] | |

| CaV3.3 (α1I) | -75 mV | 30 | HEK-293 | [9] |

| -80 mV | 98 | HEK-293 | [1] | |

| -100 mV | 3,700 | HEK-293 | [1] | |

| -110 mV | 5,400 | HEK-293 | [9] |

Selectivity Against Other Ion Channels

TTA-A2 demonstrates remarkable selectivity for T-type calcium channels over other ion channels, including high-voltage-activated (HVA) calcium channels and the hERG potassium channel. This high degree of selectivity is critical for minimizing off-target effects in both research and clinical applications.

| Channel Type | IC50 | Reference |

| High-Voltage-Activated (HVA) Ca²⁺ Channels | >30 µM (~300-fold selectivity) | [1][2] |

| (CaV1.2, CaV2.1, CaV2.2, CaV2.3) | ||

| hERG K⁺ Channel | >10 µM | [1] |

| L-type Ca²⁺ Channel | >10 µM | [1] |

Mechanism of Action: State-Dependent Blockade

TTA-A2's mechanism of action is characterized by its preferential binding to and stabilization of the inactivated state of T-type calcium channels.[2][4] This state-dependent blockade is evidenced by the hyperpolarizing shift in the channel availability curve and a delayed recovery from inactivation in the presence of the compound.[2] This mechanism contributes to its increased potency at depolarized potentials, which are often associated with pathological firing patterns in neurons.

Experimental Protocols

The characterization of TTA-A2's selectivity for T-type calcium channels predominantly relies on the whole-cell patch-clamp electrophysiology technique.

Cell Preparation

-

Cell Line: Human Embryonic Kidney (HEK-293) cells are commonly used.[1][6][8][9][10]

-

Transfection: Cells are transiently or stably transfected with the cDNAs encoding the pore-forming α1 subunits of the human T-type calcium channel subtypes (CaV3.1, CaV3.2, or CaV3.3).

Electrophysiological Recordings

-

Technique: Whole-cell patch-clamp recording is the standard method.[11][12]

-

Amplifier and Digitizer: Standard patch-clamp amplifiers and digitizers are used to record ionic currents.

-

Pipettes: Borosilicate glass pipettes are pulled and fire-polished to a resistance of 4-8 MΩ.[11]

-

Solutions:

-

Internal Solution (Pipette): Typically contains (in mM): CsCl, MgCl2, EGTA, HEPES, and ATP/GTP, with the pH adjusted to ~7.3 with CsOH. Cesium is used to block potassium channels.

-

External Solution (Bath): Typically contains (in mM): Tetraethylammonium chloride (TEA-Cl), CaCl2 or BaCl2 as the charge carrier, MgCl2, and HEPES, with the pH adjusted to ~7.4 with TEA-OH. TEA is used to block potassium channels.

-

-

Voltage Protocol:

-

Holding Potential: To assess state-dependence, cells are held at different potentials, typically ranging from -110 mV to -75 mV.[1][6][8][9]

-

Test Pulse: T-type currents are elicited by depolarizing voltage steps (e.g., to -40 mV or -20 mV) for a duration of 100-350 ms.[6][7][9]

-

Frequency: Pulses are typically applied at a low frequency (e.g., 0.1 Hz) to allow for recovery from inactivation between pulses.[8][9]

-

Data Analysis

-

Current Measurement: The peak amplitude of the inward Ca²⁺ or Ba²⁺ current is measured.

-

Dose-Response Curves: TTA-A2 is applied at increasing concentrations to the external solution. The percentage of current inhibition is plotted against the drug concentration, and the data are fitted with a Hill equation to determine the IC50 value.

Conclusion

TTA-A2 is a highly potent and selective antagonist of T-type calcium channels with a well-characterized state-dependent mechanism of action. Its selectivity profile, with minimal effects on other ion channels, makes it an invaluable tool for dissecting the roles of CaV3 channels in cellular and systemic physiology. The detailed experimental protocols provided herein serve as a guide for researchers aiming to utilize TTA-A2 in their investigations and for those in the field of drug development seeking to design next-generation T-type channel modulators.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. In vitro characterization of T-type calcium channel antagonist TTA-A2 and in vivo effects on arousal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. State-dependent properties of a new T-type calcium channel blocker enhance Ca(V)3.2 selectivity and support analgesic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. T-type calcium channel antagonist, TTA-A2 exhibits anti-cancer properties in 3D spheroids of A549, a lung adenocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. docs.axolbio.com [docs.axolbio.com]

- 12. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]

TTA-A2: A Comprehensive Technical Guide to a Potent T-Type Calcium Channel Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of TTA-A2, a potent and selective antagonist of T-type voltage-gated calcium channels. TTA-A2, with the chemical name 2-(4-cyclopropylphenyl)-N-((1R)-1-{5-[(2,2,2-trifluoroethyl)oxo]-pyridin-2-yl}ethyl)acetamide, has emerged as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of T-type calcium channels. This document details the synthetic route to TTA-A2, summarizes its in vitro and in vivo activities, and provides comprehensive experimental protocols for its characterization. The information presented herein is intended to serve as a core resource for researchers in neuroscience, cardiology, and oncology who are interested in the therapeutic potential of T-type calcium channel modulation.

Discovery and Rationale

T-type calcium channels, a family of low-voltage activated calcium channels, are implicated in a variety of physiological processes, including neuronal excitability, cardiac rhythmogenesis, and hormone secretion.[1] Dysregulation of T-type channel activity has been linked to several pathological conditions such as epilepsy, neuropathic pain, and sleep disorders.[2] This has driven the search for potent and selective antagonists to probe the function of these channels and to develop novel therapeutics. TTA-A2 was identified as a potent and selective T-type calcium channel antagonist with reduced pregnane X receptor (PXR) activation, making it a valuable tool for studying neurological diseases.[3]

Synthesis of TTA-A2

The synthesis of TTA-A2 can be achieved through a multi-step process, as outlined in the patent literature. The following is a representative synthetic scheme.

Diagram of the synthesis of TTA-A2 will be generated based on detailed analysis of patent information in the subsequent steps.

In Vitro Activity

TTA-A2 is a potent blocker of all three T-type calcium channel subtypes (CaV3.1, CaV3.2, and CaV3.3) and exhibits significant selectivity over high-voltage activated calcium channels.

| Channel Subtype | IC50 (nM) | Holding Potential (mV) | Reference |

| CaV3.1 (α1G) | 89 | -80 and -100 | [3] |

| CaV3.2 (α1H) | 92 | -80 and -100 | [3] |

| CaV3.3 (α1I) | 98 | -80 | [4] |

| CaV1.2 (L-type) | >30,000 | -80 | [3] |

| CaV2.1 (P/Q-type) | >30,000 | -80 | [3] |

| CaV2.2 (N-type) | >30,000 | -80 | [3] |

| CaV2.3 (R-type) | >30,000 | -80 | [3] |

In Vivo Activity

Animal studies have demonstrated the efficacy of TTA-A2 in models of sleep and pain.

| Animal Model | Species | Dose | Route of Administration | Observed Effect | Reference |

| Sleep Architecture | Rat | 3 mg/kg | Oral gavage | Increased delta sleep, decreased REM sleep | [3] |

| Sleep Architecture | Mouse | 10 mg/kg | Oral gavage | Suppressed active wake, promoted slow-wave sleep in wild-type but not in CaV3.1/CaV3.3 knockout mice | [2] |

| Neuropathic Pain | Mouse | Not specified | Not specified | Analgesic effects | [5] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the inhibitory effect of TTA-A2 on T-type calcium currents in a heterologous expression system.

Materials:

-

HEK293 cells stably expressing the T-type calcium channel subtype of interest.

-

External solution (in mM): 140 CsCl, 10 HEPES, 10 Glucose, 2 CaCl2, 1 MgCl2; pH 7.4 with CsOH.

-

Internal solution (in mM): 120 Cs-methanesulfonate, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.4 Na-GTP; pH 7.2 with CsOH.

-

TTA-A2 stock solution in DMSO.

Procedure:

-

Culture HEK293 cells expressing the desired CaV3 subtype on glass coverslips.

-

Transfer a coverslip to the recording chamber on the stage of an inverted microscope and perfuse with external solution.

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.

-

Approach a single cell with the patch pipette and form a gigaohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Hold the cell at a holding potential of -100 mV.

-

Elicit T-type currents by applying a depolarizing voltage step (e.g., to -30 mV for 200 ms).

-

Record baseline currents.

-

Perfuse the cell with external solution containing various concentrations of TTA-A2.

-

Record currents at each concentration until a steady-state block is achieved.

-

Analyze the data to determine the IC50 of TTA-A2.

In Vivo Sleep Study in Mice

This protocol describes the assessment of TTA-A2's effect on sleep architecture in mice using electroencephalography (EEG) and electromyography (EMG).

Materials:

-

Adult male mice (e.g., C57BL/6J).

-

Stereotaxic apparatus.

-

EEG and EMG electrodes.

-

Data acquisition system for EEG/EMG recording.

-

TTA-A2 formulation for oral gavage.

Procedure:

-

Surgically implant EEG electrodes over the cortex and EMG electrodes in the nuchal muscles of the mice under anesthesia.

-

Allow the animals to recover for at least one week.

-

Acclimate the mice to the recording chambers for several days.

-

Record baseline EEG and EMG data for a 24-hour period to establish normal sleep-wake patterns.

-

On the test day, administer TTA-A2 (e.g., 10 mg/kg) or vehicle via oral gavage at the beginning of the light or dark cycle.

-

Record EEG and EMG for the subsequent 24 hours.

-

Score the recordings into wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep using appropriate software.

-

Analyze the data to determine changes in the duration and architecture of sleep stages.

Signaling Pathway

TTA-A2 exerts its effects by directly blocking the pore of T-type calcium channels, thereby inhibiting the influx of calcium ions into the cell. This disruption of calcium signaling can have various downstream consequences depending on the cell type and its physiological state.

Conclusion

TTA-A2 is a potent and selective T-type calcium channel antagonist that has proven to be an invaluable tool for elucidating the roles of these channels in health and disease. Its well-characterized in vitro and in vivo profiles, coupled with a defined mechanism of action, make it a strong candidate for further preclinical and potentially clinical development for the treatment of neurological disorders. This technical guide provides a comprehensive resource to facilitate the ongoing research and development of TTA-A2 and other modulators of T-type calcium channels.

References

- 1. T-type calcium channel blockers: a patent review (2012-2018) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro characterization of T-type calcium channel antagonist TTA-A2 and in vivo effects on arousal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide - Google Patents [patents.google.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. State-dependent properties of a new T-type calcium channel blocker enhance Ca(V)3.2 selectivity and support analgesic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

TTA-A2's Role in Sleep and Arousal Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TTA-A2 is a potent and selective antagonist of T-type calcium channels, demonstrating significant effects on sleep and arousal. This technical guide provides an in-depth analysis of TTA-A2's mechanism of action, its influence on neuronal signaling pathways, and detailed methodologies for its preclinical evaluation. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams. This document serves as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of T-type calcium channel modulation in sleep disorders and other neurological conditions.

Introduction: T-type Calcium Channels and Sleep Regulation

T-type calcium channels, a class of low-voltage activated (LVA) calcium channels, are critical regulators of neuronal excitability.[1] Comprising three subtypes—CaV3.1, CaV3.2, and CaV3.3—these channels are widely expressed in the central nervous system, particularly in the thalamocortical circuitry, which plays a pivotal role in sleep regulation.[2][3] T-type channels are characterized by their ability to open in response to small depolarizations from a hyperpolarized state, leading to the generation of low-threshold calcium spikes and burst firing of neurons.[4][5] This activity is fundamental to the generation of sleep spindles and delta waves, the electroencephalographic (EEG) hallmarks of non-rapid eye movement (NREM) sleep.[4] Dysregulation of T-type channel activity has been implicated in various neurological disorders, including sleep disturbances and epilepsy.[1][2]

TTA-A2 is a potent and selective blocker of all three T-type calcium channel subtypes.[6] Its ability to modulate the activity of these channels makes it a valuable tool for investigating the role of T-type calcium channels in physiological processes and a potential therapeutic agent for related disorders.

Mechanism of Action of TTA-A2

TTA-A2 exerts its effects by directly binding to and inhibiting the function of T-type calcium channels. The inhibition is both voltage- and use-dependent, indicating a preferential interaction with channels in the inactivated state.[6] This state-dependent blockade suggests that TTA-A2 is more effective at inhibiting channels that are actively involved in neuronal firing, a desirable characteristic for a therapeutic agent.

Quantitative Data: Potency and Selectivity

The potency of TTA-A2 against the different T-type calcium channel subtypes and its selectivity over other voltage-gated calcium channels are summarized in the table below.

| Channel Subtype | IC50 (nM) | Selectivity vs. High-Voltage Activated (HVA) Channels |

| CaV3.1 (α1G) | ~100 | ~300-fold |

| CaV3.2 (α1H) | ~100 | ~300-fold |

| CaV3.3 (α1I) | ~100 | ~300-fold |

Data compiled from multiple sources.[6]

Role of TTA-A2 in Sleep and Arousal Pathways

TTA-A2's blockade of T-type calcium channels has profound effects on sleep architecture, primarily by suppressing wakefulness and promoting slow-wave sleep (SWS).[6] These effects are mediated through the modulation of thalamocortical network activity.

Thalamocortical Oscillations and Sleep

The thalamocortical network generates rhythmic oscillations that characterize different sleep stages. During NREM sleep, thalamic neurons exhibit burst firing patterns driven by T-type calcium channels, leading to the generation of sleep spindles and delta waves.[4] By inhibiting these channels, TTA-A2 disrupts these bursting patterns, leading to a reduction in wakefulness and an increase in SWS.

Signaling Pathway of TTA-A2 in Sleep Regulation

The following diagram illustrates the proposed signaling pathway through which TTA-A2 modulates sleep and arousal.

In Vivo Effects on Sleep Architecture

Studies in rodents have demonstrated that administration of TTA-A2 leads to significant changes in sleep patterns.

| Sleep Parameter | Effect of TTA-A2 |

| Active Wake | Decrease |

| Quiet Wake | No significant change |

| Slow-Wave Sleep (SWS) | Increase |

| REM Sleep | Decrease |

Data from studies in wild-type mice.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of TTA-A2.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is for recording T-type calcium channel currents from cultured cells or brain slices to determine the potency and mechanism of TTA-A2 inhibition.

Experimental Workflow:

Detailed Steps:

-

Cell/Slice Preparation: Prepare cultured cells (e.g., HEK293) transiently or stably expressing the desired CaV3 subtype, or prepare acute brain slices from rodents.[7]

-

Solutions:

-

External Solution (in mM): 140 TEA-Cl, 10 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with TEA-OH).

-

Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH).

-

-

Recording:

-

Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with internal solution.

-

Establish a gigaohm seal (>1 GΩ) and achieve whole-cell configuration.

-

Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure channels are available for opening.

-

Apply depolarizing voltage steps (e.g., to -30 mV) to elicit T-type currents.

-

To assess voltage-dependence of block, vary the holding potential (e.g., -100 mV vs. -80 mV).

-

To assess use-dependence, apply repetitive depolarizing pulses (e.g., at 3 Hz).[6]

-

-

Data Analysis:

-

Measure the peak inward current before and after application of different concentrations of TTA-A2.

-

Construct a concentration-response curve and fit with a Hill equation to determine the IC50.

-

In Vivo Electroencephalography (EEG) and Electromyography (EMG) Recording

This protocol describes the surgical implantation of electrodes and subsequent recording to assess the effects of TTA-A2 on sleep architecture in rodents.

Experimental Workflow:

Detailed Steps:

-

Surgery:

-

Anesthetize the mouse and place it in a stereotaxic frame.[8]

-

Implant stainless steel screw electrodes into the skull over the frontal and parietal cortices for EEG recording.[8][9]

-

Insert flexible wire electrodes into the nuchal muscles for EMG recording.[8]

-

Secure the electrode assembly to the skull with dental cement.

-

-

Recording:

-

Allow the animal to recover for at least one week.

-

Connect the animal to a recording cable and allow it to move freely in its home cage.

-

Record EEG and EMG signals continuously for at least 24 hours to establish a baseline.

-

Administer TTA-A2 or vehicle and continue recording.

-

-

Data Analysis:

-

Divide the recordings into epochs (e.g., 10 seconds).

-

Manually or automatically score each epoch as wake, NREM sleep, or REM sleep based on the EEG and EMG characteristics.[10][11]

-

Wake: Low-amplitude, high-frequency EEG; high EMG activity.

-

NREM Sleep: High-amplitude, low-frequency (delta) EEG; low EMG activity.

-

REM Sleep: Low-amplitude, theta-dominant EEG; muscle atonia (lowest EMG activity).

-

-

Quantify the time spent in each sleep stage, the number and duration of sleep bouts, and sleep latency.

-

Conclusion

TTA-A2 is a valuable pharmacological tool for elucidating the role of T-type calcium channels in sleep and arousal. Its potent and selective inhibition of these channels leads to a significant increase in slow-wave sleep and a decrease in wakefulness, primarily through the modulation of thalamocortical network activity. The detailed experimental protocols provided in this guide offer a framework for the preclinical evaluation of TTA-A2 and other T-type calcium channel modulators. Further research into the downstream signaling pathways and the precise neuronal circuits affected by TTA-A2 will be crucial for fully understanding its therapeutic potential in the treatment of sleep disorders and other neurological conditions.

References

- 1. Neuronal T–type calcium channels: What's new? Iftinca: T–type channel regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Role of T-type Calcium Channels in Regulating Neuronal Function] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 4. Thalamic T-type Ca2+ channels and NREM sleep - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. In vitro characterization of T-type calcium channel antagonist TTA-A2 and in vivo effects on arousal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acute Brain Slice Methods for Adult and Aging Animals: Application of Targeted Patch Clamp Analysis and Optogenetics | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. Mouse EEG implantation and monitoring [protocols.io]

- 10. support.datasci.com [support.datasci.com]

- 11. The pros and cons of using automated sleep scoring in sleep research: Comparative analysis of automated sleep scoring in human and rodents: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies of TTA-A2 in Pain Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TTA-A2 is a novel small molecule antagonist of T-type calcium channels, demonstrating significant potential in preclinical pain research.[1][2] T-type calcium channels, particularly the CaV3.2 isoform, are crucial regulators of neuronal excitability and have been identified as key contributors to pain signaling pathways.[3][4] These channels are expressed in nociceptive primary afferent neurons, where their dysregulation is associated with hyperalgesia and various pathological pain states.[1][2][5] TTA-A2 exhibits a state-dependent and voltage-dependent blockade of T-type calcium channels, with a notable selectivity for the CaV3.2 isoform, making it a promising candidate for the development of targeted analgesic therapies.[1][6] This technical guide provides an in-depth overview of the preliminary studies on TTA-A2, focusing on its pharmacological properties, efficacy in preclinical pain models, and the experimental methodologies employed in its evaluation.

Core Mechanism of Action

TTA-A2 functions as a potent and selective blocker of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3).[6][7] Its mechanism is characterized by state-dependent inhibition, showing higher potency for channels in the inactivated state.[1][6] This property suggests that TTA-A2 preferentially targets neurons that are depolarized, a common characteristic of neurons involved in pathological pain signaling. The compound exhibits approximately 300-fold selectivity for T-type calcium channels over high-voltage activated (HVA) calcium channels.[6][8] While TTA-A2 is a pan-CaV3 blocker, it demonstrates a higher potency for the CaV3.2 isoform compared to CaV3.1, which is a key isoform implicated in pain pathways.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of TTA-A2.

Table 1: In Vitro Potency of TTA-A2 on T-type Calcium Channel Isoforms

| Channel Isoform | IC50 (nM) at -80 mV Holding Potential | IC50 (nM) at -100 mV Holding Potential | Cell Line | Reference |

| CaV3.1 (α1G) | 89 | 4100 | HEK293 | [7][9] |

| CaV3.2 (α1H) | 92 | - | HEK293 | [7] |

| CaV3.3 (α1I) | 98 | 3700 | HEK293 | [7] |

| Native CaV3.2 (DRG neurons) | ~23 | ~14,000 | Rat DRG neurons | [5] |

Table 2: Selectivity of TTA-A2 for T-type vs. High-Voltage Activated (HVA) Calcium Channels

| Channel Type | IC50 | Reference |

| T-type (CaV3.x) | ~100 nM | [6][8] |

| HVA (CaV1.2, CaV2.1, CaV2.2, CaV2.3) | >30 µM | [6][10] |

Table 3: In Vivo Efficacy of TTA-A2 in a Preclinical Pain Model

| Pain Model | Animal Model | Administration Route | Dose | Outcome | Reference |

| Irritable Bowel Syndrome (IBS) | Rat | Oral | Dose-dependent | Reduction of visceral hypersensitivity | [1] |

Key Experimental Protocols

Electrophysiology: Whole-Cell Patch-Clamp Recordings

This protocol is fundamental for characterizing the inhibitory effects of TTA-A2 on T-type calcium channels.

-

Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing the desired human CaV3 isoform (CaV3.1, CaV3.2, or CaV3.3) are cultured under standard conditions. For studying native channels, dorsal root ganglion (DRG) neurons are acutely dissociated from rats.

-

Recording Configuration: Whole-cell patch-clamp recordings are performed at room temperature.

-

Solutions:

-

External Solution (in mM): Specific composition may vary but typically contains a charge carrier like BaCl2 or CaCl2 to enhance T-type currents, along with other standard salts and buffers.

-

Internal Solution (in mM): Typically contains CsCl or another potassium channel blocker to isolate calcium currents, along with EGTA to chelate intracellular calcium, and ATP/GTP for cellular energy.

-

-

Voltage Protocol:

-

Cells are held at a holding potential of -100 mV or -80 mV to assess state-dependence.

-

T-type currents are elicited by depolarizing voltage steps (e.g., to -40 mV).

-

To study use-dependence, currents are elicited by a train of depolarizations at a specific frequency (e.g., 3 Hz).[6]

-

-

Data Analysis: The peak inward current is measured before and after the application of TTA-A2 at various concentrations. The concentration-response curve is then fitted with a Hill equation to determine the IC50 value.

Animal Model of Visceral Pain: Irritable Bowel Syndrome (IBS)

This protocol is used to assess the in vivo analgesic efficacy of TTA-A2.

-

Animal Model: A rat model of IBS is induced, often through neonatal colon irritation.

-

Drug Administration: TTA-A2 is administered orally (gavage) at various doses.

-

Behavioral Testing: Visceral sensitivity is assessed by measuring the visceromotor response (abdominal muscle contractions) to colorectal distension at different pressures.

-

Data Analysis: The number of abdominal contractions is quantified at each distension pressure. A dose-response curve is generated to evaluate the effect of TTA-A2 on reducing visceral hypersensitivity. The antinociceptive effect is critically dependent on CaV3.2 expression, as demonstrated in studies using CaV3.2 knockout mice.[1]

Visualizing Signaling and Experimental Workflows

Signaling Pathway of TTA-A2 in Nociceptive Neurons

Caption: TTA-A2 blocks CaV3.2 channels in nociceptive neurons.

Experimental Workflow for In Vitro Characterization

Caption: Workflow for patch-clamp analysis of TTA-A2.

Logical Relationship of TTA-A2's State-Dependent Blockade

Caption: TTA-A2's preferential binding to the inactivated state.

Conclusion

The preliminary data on TTA-A2 strongly support its continued investigation as a potential therapeutic agent for pathological pain. Its state-dependent mechanism of action and selectivity for CaV3.2 T-type calcium channels offer a promising strategy for targeting the hyperexcitable neurons that drive chronic pain states, potentially minimizing off-target effects. Further research, including more extensive in vivo studies across various pain modalities and eventual clinical trials, will be crucial to fully elucidate the therapeutic potential of TTA-A2.

References

- 1. State-dependent properties of a new T-type calcium channel blocker enhance Ca(V)3.2 selectivity and support analgesic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. Targeting T-type/CaV3.2 channels for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in the development of T‐type calcium channel blockers for pain intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In vitro characterization of T-type calcium channel antagonist TTA-A2 and in vivo effects on arousal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 9. TTA-A2 | T-type calcium channel inhibitor | Probechem Biochemicals [probechem.com]

- 10. caymanchem.com [caymanchem.com]

TTA-A2: A Technical Guide to its Effects on Cellular Proliferation

For Researchers, Scientists, and Drug Development Professionals

Abstract

TTA-A2 is a potent and selective antagonist of T-type voltage-gated calcium channels (TTCCs), which have been identified as significant contributors to the pathophysiology of various diseases, including cancer.[1][2] T-type calcium channels, particularly the CaV3.1 and CaV3.2 isoforms, are frequently overexpressed in a variety of cancer cells and are implicated in promoting cellular proliferation, migration, and resistance to chemotherapy.[3][4] This technical guide provides an in-depth overview of the effects of TTA-A2 on cellular proliferation, with a focus on its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its investigation. The information presented herein is intended to support researchers and professionals in the fields of oncology and drug development in evaluating TTA-A2 as a potential therapeutic agent.

Mechanism of Action

TTA-A2 functions as a highly selective blocker of T-type calcium channels.[5] These channels are low voltage-activated, meaning they can open at near-resting membrane potentials, contributing to a persistent influx of calcium into the cell.[1] This influx of calcium is a critical secondary messenger that modulates a variety of cellular processes, including gene expression, cell cycle progression, and proliferation.[3] In cancer cells, the overexpression of TTCCs leads to an aberrant increase in intracellular calcium, which in turn drives uncontrolled proliferation.[2] TTA-A2 specifically inhibits this calcium influx, thereby disrupting the signaling cascades that promote cancer cell growth and survival.[3]

Effects on Cellular Proliferation

TTA-A2 has demonstrated significant anti-proliferative effects in various cancer cell lines, most notably in A549 human lung adenocarcinoma cells.[3] Studies have shown that TTA-A2 can inhibit the growth, viability, and metastasis of cancer cells, both in monolayer cultures and in more physiologically relevant 3D spheroid models.[3] Furthermore, TTA-A2 has been investigated for its potential as an adjuvant therapy, where it has been shown to enhance the efficacy of conventional chemotherapeutic agents like paclitaxel.[6][7] This suggests that TTA-A2 may not only have direct anti-cancer properties but could also play a role in overcoming chemoresistance.[6]

Quantitative Data on the Effects of TTA-A2

The following table summarizes the quantitative data regarding the inhibitory effects of TTA-A2 on various calcium channel subtypes and its impact on cancer cell lines.

| Parameter | Channel/Cell Line | Value | Holding Potential | Reference |

| IC₅₀ | CaV3.1 (α1G) | 89 nM | -80 mV / -100 mV | [5] |

| IC₅₀ | CaV3.2 (α1H) | 92 nM | -80 mV / -100 mV | [5] |

| IC₅₀ | CaV3.3 (α1I) | 98 nM | -80 mV | [8] |

| IC₅₀ | L-type, N-type, P/Q-type, R-type | >10 µM | - | [5] |

| Treatment Concentration | A549 Cells (Monolayer & Spheroid) | 50 nM and 100 nM | N/A | [6] |

Signaling Pathways Modulated by TTA-A2

The anti-proliferative effects of TTA-A2 are a direct consequence of its ability to modulate intracellular calcium signaling. By blocking T-type calcium channels, TTA-A2 reduces the influx of Ca²⁺, which in turn affects downstream signaling pathways crucial for cell cycle progression and proliferation. While the precise and complete signaling cascade initiated by TTA-A2 in cancer cells is an area of ongoing research, the current understanding points towards the involvement of key proliferative pathways such as the MAPK/ERK and PI3K/Akt pathways, which are known to be influenced by intracellular calcium levels.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of TTA-A2 on cellular proliferation.

Cell Viability and Proliferation Assay (MTT/Resazurin)

This protocol describes a general method to assess the effect of TTA-A2 on the viability and proliferation of cancer cells, such as the A549 cell line.

Materials:

-

A549 cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

TTA-A2 stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl for MTT)

-

Plate reader

Procedure:

-

Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Prepare serial dilutions of TTA-A2 in complete culture medium from the stock solution. Typical final concentrations for testing range from 10 nM to 10 µM. Include a vehicle control (DMSO) at the same concentration as in the highest TTA-A2 dilution.

-

Remove the medium from the wells and add 100 µL of the TTA-A2 dilutions or vehicle control.

-

Incubate the cells for 48 to 96 hours.[3]

-

For MTT assay: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C.

-

For Resazurin assay: Add 10 µL of 0.15 mg/mL resazurin solution to each well and incubate for 2-4 hours at 37°C.

-

Measure the absorbance at 570 nm for the MTT assay or fluorescence (560 nm excitation/590 nm emission) for the resazurin assay using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Clonogenic Assay

This assay assesses the long-term effect of TTA-A2 on the ability of single cells to form colonies.

Materials:

-

A549 cells

-

Complete culture medium

-

TTA-A2 stock solution

-

6-well plates

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., methanol:acetic acid, 3:1)

-

Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

-

Prepare a single-cell suspension of A549 cells.

-

Seed 250 cells per well in 6-well plates with 2 mL of complete culture medium.[1]

-

Allow the cells to attach for 6 hours.[1]

-

Replace the medium with fresh medium containing various concentrations of TTA-A2 (e.g., 50 nM, 100 nM) or a vehicle control.[1]

-

Incubate the plates for 8-14 days, changing the medium with the respective treatments every 2-3 days.[1]

-

After the incubation period, wash the colonies twice with PBS.

-

Fix the colonies with 1 mL of fixation solution for 15 minutes at room temperature.[1]

-

Remove the fixation solution and stain the colonies with 1 mL of crystal violet solution for 30 minutes.

-

Wash the wells with water and allow them to air dry.

-

Count the number of colonies (defined as a cluster of ≥50 cells) in each well.

-

Calculate the plating efficiency and surviving fraction for each treatment group.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with TTA-A2.

Materials:

-

A549 cells

-

Complete culture medium

-

TTA-A2 stock solution

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Seed A549 cells in 6-well plates and treat with desired concentrations of TTA-A2 (e.g., 50 nM, 100 nM) or vehicle control for 48 hours.[1]

-

Harvest the cells, including any floating cells from the supernatant, by trypsinization.

-

Wash the cells twice with cold PBS and resuspend them in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Intracellular Calcium Imaging (Fura-2 AM)

This protocol allows for the measurement of intracellular calcium concentration changes in response to TTA-A2.

Materials:

-

A549 cells or spheroids

-

Physiological salt solution (e.g., HBSS)

-

Fura-2 AM stock solution (in DMSO)

-

Pluronic F-127

-

Fluorescence imaging system with dual excitation wavelength capabilities (340 nm and 380 nm)

Procedure:

-

Culture A549 cells on glass coverslips or as spheroids.

-

Prepare a loading buffer by diluting Fura-2 AM (final concentration 1-5 µM) and Pluronic F-127 (0.02%) in the physiological salt solution.

-

Wash the cells or spheroids once with the physiological salt solution.

-

Incubate the cells/spheroids in the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.

-

Wash the cells/spheroids three times with the physiological salt solution to remove extracellular dye and allow for de-esterification of the dye within the cells for 30 minutes.

-

Mount the coverslip or spheroid-containing dish onto the fluorescence imaging system.

-

Acquire fluorescence images by alternating the excitation wavelength between 340 nm and 380 nm, while measuring the emission at 510 nm.

-

Establish a baseline fluorescence ratio (F340/F380).

-

Perfuse the cells with a solution containing TTA-A2 and record the changes in the F340/F380 ratio over time. A decrease in the ratio indicates a decrease in intracellular calcium concentration.

Conclusion

TTA-A2 presents a promising avenue for anti-cancer therapy due to its selective inhibition of T-type calcium channels, which are crucial for the proliferation of various cancer cells. The data and protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals to further investigate the anti-proliferative effects of TTA-A2. Future studies should continue to elucidate the precise downstream signaling pathways affected by TTA-A2 to better understand its mechanism of action and to identify potential biomarkers for predicting treatment response. The adjuvant potential of TTA-A2 with existing chemotherapies also warrants further exploration to develop more effective combination cancer treatments.

References

- 1. Calcium signaling and T-type calcium channels in cancer cell cycling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. T-type calcium channels and tumor proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. moodle2.units.it [moodle2.units.it]

- 4. ionbiosciences.com [ionbiosciences.com]

- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 6. materialneutral.info [materialneutral.info]

- 7. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The chemical structure and properties of TTA-A2

An In-depth Technical Guide to TTA-A2: Chemical Structure, Properties, and Mechanism of Action

Introduction

TTA-A2, or 2-(4-cyclopropylphenyl)-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide, is a potent, selective, and orally active antagonist of T-type voltage-gated calcium channels (CaV3).[1][2][3] T-type calcium channels are implicated in a variety of physiological and pathophysiological processes, including neuronal excitability, sleep regulation, and pain signaling.[2][3] Altered channel activity has been linked to neurological disorders such as epilepsy, insomnia, and Parkinson's disease.[2][3] TTA-A2 distinguishes itself through its high potency, state-dependent mechanism of action, and selectivity for T-type channels over other calcium channel subtypes.[1][2] It also exhibits reduced activation of the pregnane X receptor (PXR), a common liability with other T-type channel blockers.[1][4] These characteristics make TTA-A2 an invaluable preclinical research tool for exploring the function of T-type channels and a potential lead compound for the development of therapeutics for various neurological diseases.[2][4]

Chemical Structure and Physicochemical Properties

TTA-A2 is a synthetic organic compound with a well-defined chemical structure. Its key identifiers and physicochemical properties are summarized below.

| Property | Value |

| IUPAC Name | 2-(4-cyclopropylphenyl)-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide[5] |

| CAS Number | 953778-63-7[4] |

| Molecular Formula | C₂₀H₂₁F₃N₂O₂[4][6] |

| Molecular Weight | 378.39 g/mol [4] |

| Solubility | DMSO: 76 mg/mL; Ethanol: 76 mg/mL; Insoluble in Water[4] |

| Storage (Solid) | Short-term (days-weeks): 0 - 4°C; Long-term (months-years): -20°C[7] |

| Storage (Stock Solution) | -20°C for 1 month; -80°C for 6 months[1] |

| SMILES | O=C(N--INVALID-LINK--C)Cc1ccc(cc1)C1CC1[5] |

| InChI Key | GEYDMBNDOVPFJL-CYBMUJFWSA-N[5] |

Pharmacological Profile

Mechanism of Action

TTA-A2 exerts its effects by selectively blocking T-type voltage-gated calcium channels. Its inhibitory action is characterized by three key features:

-

Voltage-Dependence : The potency of TTA-A2 is dependent on the membrane potential. It is significantly more potent at depolarized holding potentials where a larger fraction of channels is in the inactivated state.[2][8]

-

State-Dependence : TTA-A2 preferentially binds to and stabilizes the inactivated state of the T-type channel.[2][3] This interaction is demonstrated by a hyperpolarized shift in the channel's steady-state availability curve and a significant delay in the channel's recovery from inactivation.[2][3]

-

Use-Dependence : The inhibitory effect of TTA-A2 is enhanced with repetitive stimulation (e.g., at 3 Hz), indicating that channel activity increases the blocking effect.[2][3]

By stabilizing the inactivated state, TTA-A2 effectively reduces the number of T-type channels available to open upon depolarization, thereby decreasing calcium influx and modulating neuronal excitability.

Caption: Mechanism of TTA-A2 action on T-type calcium channel states.

Potency and Selectivity

TTA-A2 demonstrates high potency against all three T-type channel subtypes (CaV3.1, CaV3.2, CaV3.3) and exceptional selectivity over high-voltage-activated (HVA) calcium channels and other ion channels like hERG.[1][2][9] This selectivity profile is critical for a research tool and desirable for a therapeutic candidate, as it minimizes off-target effects.

| Target Channel | Assay Type | Potency (IC₅₀ / Kᵢ) | Conditions / Notes |

| CaV3.1 (α1G) | Patch-Clamp | 89 nM[1][9] | Holding Potential: -80 mV |

| Patch-Clamp | 4.1 µM[10] | Holding Potential: -100 mV | |

| CaV3.2 (α1H) | Patch-Clamp | 92 nM[1][9] | Holding Potential: -80 mV |

| CaV3.3 (α1I) | Patch-Clamp | 98 nM[1][9] | Holding Potential: -80 mV |

| Binding Assay | Kᵢ = 1.2 nM[1] | ||

| LVA T-type Current | Patch-Clamp (DRG Neurons) | 22.8 nM[8] | Holding Potential: -75 mV |

| Patch-Clamp (DRG Neurons) | 13.5 µM[8] | Holding Potential: -100 mV | |

| CaV1.2 (L-type) | Patch-Clamp | >30 µM[1][9] | ~300-fold selectivity for T-type[2] |

| CaV2.1 (P/Q-type) | Patch-Clamp | >30 µM[1][9] | |

| CaV2.2 (N-type) | Patch-Clamp | >30 µM[1][9] | |

| CaV2.3 (R-type) | Patch-Clamp | >30 µM[1] | |

| hERG K+ Channel | Patch-Clamp | >10 µM[1] |

Key Experimental Protocols

The pharmacological properties of TTA-A2 have been characterized through a series of detailed in vitro and in vivo experiments.

In Vitro Electrophysiology via Patch-Clamp

This technique is fundamental for characterizing the potency and mechanism of ion channel modulators like TTA-A2.

-

Objective : To quantify the inhibitory concentration (IC₅₀) of TTA-A2 on specific T-type channel subtypes and to elucidate its mechanism of action (state- and use-dependence).

-

Cell Preparation : Human Embryonic Kidney (HEK-293) cells are stably transfected to express a single human CaV subtype (e.g., CaV3.1, CaV3.2, or CaV3.3).[10] Cells are cultured under standard conditions until ready for experiments.

-

Recording Configuration : The whole-cell patch-clamp technique is used. A glass micropipette forms a high-resistance seal with the cell membrane, which is then ruptured to allow electrical access to the cell's interior.

-

Solutions :

-

External Solution (Bath): Contains Ba²⁺ or Ca²⁺ as the charge carrier, along with physiological salts.

-

Internal Solution (Pipette): Contains a cesium-based solution to block potassium channels, along with EGTA to chelate calcium, and ATP/GTP for cell health.

-

-

Voltage-Clamp Protocols :

-

IC₅₀ Determination : Cells are held at a specific membrane potential (e.g., -80 mV or -100 mV). A depolarizing voltage step (e.g., to -40 mV) is applied to elicit a T-type current. This is repeated after the application of increasing concentrations of TTA-A2 to the external solution. The peak current at each concentration is measured to construct a dose-response curve.[8]

-

Recovery from Inactivation : A paired-pulse protocol is used. Two depolarizing pulses are separated by a variable recovery interval at a hyperpolarized potential (e.g., -110 mV). The ratio of the second peak current to the first is plotted against the interval duration. This is performed in the absence and presence of TTA-A2 to measure its effect on the recovery time constant.[11]

-

Use-Dependence : A train of depolarizing pulses is applied at a set frequency (e.g., 0.1 Hz). The frequency is then increased (e.g., to 1 or 3 Hz) in the presence of TTA-A2 to observe if the degree of block increases with more frequent channel activation.[2][11]

-

-

Data Analysis : Dose-response curves are fitted with a Hill equation to determine IC₅₀ values.[8] Recovery curves are fitted with exponential functions to determine time constants.[11]

Caption: Experimental workflow for patch-clamp analysis of TTA-A2.

In Vivo Sleep and Arousal Analysis in Mice

This protocol is used to determine the effects of TTA-A2 on CNS function, specifically its ability to modulate sleep and wakefulness.

-

Objective : To evaluate the in vivo efficacy of TTA-A2 on sleep architecture in a rodent model.

-

Animals : Wild-type mice and, for target validation, CaV3.1/CaV3.3 double knockout mice.[2][9] Animals are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.

-

Drug Administration : TTA-A2 is administered via oral gavage (p.o.) at doses such as 10 mg/kg.[1][9] The drug is typically given just before the start of the animal's inactive (light) or active (dark) phase.

-

Data Acquisition : Continuous EEG/EMG recordings are collected for several hours post-dosing.

-

Data Analysis : The recorded signals are divided into epochs (e.g., 10 seconds) and scored by a trained observer or using automated software into distinct behavioral states: active wake, quiet wake, slow-wave sleep (SWS or delta sleep), and rapid eye movement (REM) sleep. The total time spent in each state is quantified and compared between vehicle- and TTA-A2-treated groups. Results show TTA-A2 suppresses active wake and promotes slow-wave sleep in wild-type mice, an effect that is absent in knockout mice, confirming its on-target mechanism.[1][2][9]

Anti-Cancer Studies in 3D Spheroids

This protocol investigates the potential anti-cancer properties of TTA-A2.

-

Objective : To determine if TTA-A2 can inhibit the growth and viability of cancer cells, both alone and as an adjuvant to chemotherapy.[12][13]

-

Cell Lines : A549 lung adenocarcinoma cells (as a cancer model) and HEK-293 cells (as a non-cancer control).[12]

-

Culture Methods : Cells are grown in traditional 2D monolayers and as 3D spheroids, which more closely mimic the in vivo tumor microenvironment.

-

Experimental Assays :

-

Viability/Proliferation Assays : To measure the effect of TTA-A2 on cell growth.

-

Clonogenic Assay : Cells are seeded at low density and treated with TTA-A2, Paclitaxel (PTX), or a combination. After 8 days, the number and size of colonies are assessed to determine the effect on the self-renewal capacity of single cells.[13]

-

Apoptosis Assay : Cells are stained with Annexin V and Propidium Iodide (PI) and analyzed via flow cytometry or fluorescence microscopy to quantify early and late apoptotic cells following treatment.[13]

-

Real-Time PCR : Used to quantify the mRNA expression levels of CaV3 channel isoforms and multidrug resistance proteins like P-glycoprotein (Pgp) to investigate mechanisms of action and potential resistance.[13]

-

-

Key Findings : TTA-A2 has been shown to exhibit anti-cancer properties in A549 spheroids and can act as an adjuvant, enhancing the apoptotic effect of the standard chemotherapeutic drug Paclitaxel.[12][13]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. In vitro characterization of T-type calcium channel antagonist TTA-A2 and in vivo effects on arousal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. selleckchem.com [selleckchem.com]

- 5. TTA-A2 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. TTA-A2 | 953778-63-7 | DNB77863 | Biosynth [biosynth.com]

- 7. medkoo.com [medkoo.com]

- 8. researchgate.net [researchgate.net]

- 9. caymanchem.com [caymanchem.com]

- 10. TTA-A2 | T-type calcium channel inhibitor | Probechem Biochemicals [probechem.com]

- 11. researchgate.net [researchgate.net]

- 12. T-type calcium channel antagonist, TTA-A2 exhibits anti-cancer properties in 3D spheroids of A549, a lung adenocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Adjuvant role of a T-type calcium channel blocker, TTA-A2, in lung cancer treatment with paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for TTA-A2 in Patch-Clamp Electrophysiology

Audience: Researchers, scientists, and drug development professionals.

Introduction

TTA-A2 is a potent and selective antagonist of T-type calcium channels, demonstrating high affinity for all three CaV3 subtypes (CaV3.1, CaV3.2, and CaV3.3).[1] Its state- and voltage-dependent mechanism of action, characterized by a preferential interaction with the inactivated state of the channel, makes it a valuable tool for investigating the physiological and pathophysiological roles of T-type calcium channels.[1] These channels are implicated in a variety of neuronal processes, including rhythmic firing, and have been linked to conditions such as epilepsy, pain, and sleep disorders. This document provides detailed application notes and protocols for the use of TTA-A2 in patch-clamp electrophysiology experiments.

Data Presentation

TTA-A2 Potency and Selectivity